molecular formula C26H25ClN2O4S B11497569 2-(1-benzyl-3-{[(4-chlorophenyl)sulfonyl]methyl}-1H-indol-2-yl)-N-(2-hydroxyethyl)acetamide

2-(1-benzyl-3-{[(4-chlorophenyl)sulfonyl]methyl}-1H-indol-2-yl)-N-(2-hydroxyethyl)acetamide

Cat. No.: B11497569
M. Wt: 497.0 g/mol
InChI Key: YXMSIFNVNPNVAS-UHFFFAOYSA-N
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Description

2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of the corresponding alcohols or amines .

Scientific Research Applications

2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of benzyl, chlorobenzenesulfonyl, and hydroxyethylacetamide moieties makes it a versatile compound for various applications .

Properties

Molecular Formula

C26H25ClN2O4S

Molecular Weight

497.0 g/mol

IUPAC Name

2-[1-benzyl-3-[(4-chlorophenyl)sulfonylmethyl]indol-2-yl]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C26H25ClN2O4S/c27-20-10-12-21(13-11-20)34(32,33)18-23-22-8-4-5-9-24(22)29(17-19-6-2-1-3-7-19)25(23)16-26(31)28-14-15-30/h1-13,30H,14-18H2,(H,28,31)

InChI Key

YXMSIFNVNPNVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2CC(=O)NCCO)CS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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